![molecular formula C5H4N4 B1257480 [1,2,3]Triazolo[1,5-a]pyrimidine CAS No. 25338-10-7](/img/structure/B1257480.png)
[1,2,3]Triazolo[1,5-a]pyrimidine
Overview
Description
[1,2,3]Triazolo[1,5-a]pyrimidine is a heterocyclic compound that consists of a fused triazole and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the cyclization of 3-amino-1,2,4-triazole with a suitable pyrimidine derivative under acidic or basic conditions. Another method includes the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction, which involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes that ensure high yields and purity. The use of microwave irradiation and eco-friendly conditions has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: [1,2,3]Triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazolo[1,5-a]pyrimidine ring .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antibacterial properties of [1,2,3]triazolo[1,5-a]pyrimidine derivatives. A notable investigation focused on synthesizing a series of these compounds which demonstrated narrow-spectrum antibacterial activity against Enterococcus faecium, a pathogen known for its increasing resistance to conventional antibiotics. The synthesized compounds were evaluated using a three-component Biginelli-like heterocyclization reaction involving aldehydes and β-dicarbonyl compounds, leading to promising candidates for treating infections caused by vancomycin-resistant strains .
Compound | Activity | Target |
---|---|---|
Triazolo[1,5-a]pyrimidine Derivative A | Good | E. faecium |
Triazolo[1,5-a]pyrimidine Derivative B | Moderate | Gram-positive bacteria |
Anticancer Potential
The anticancer applications of this compound are particularly noteworthy. These compounds have been shown to act as effective inhibitors of various cancer-related targets. For instance:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Certain derivatives have exhibited potent inhibitory effects on CDK-2 with IC50 values in the sub-micromolar range. This activity suggests their potential as therapeutic agents for cancer treatment by interfering with cell cycle regulation .
- Molecular Mechanisms : The structure of this compound allows it to mimic purines and act as a bioisostere for carboxylic acids. This versatility enhances its ability to bind to various biological targets involved in tumor progression and metastasis .
Drug Design and Bioisosterism
The versatility of this compound as a bioisostere has been explored in drug design:
- Surrogate for Purines : Its isoelectronic nature with purines allows it to serve as a substitute in drug formulations aimed at targeting nucleic acid interactions .
- Metal-Chelating Properties : The ability of these compounds to chelate metals has been utilized in developing treatments for cancer and parasitic diseases. This property enhances their pharmacological profile by improving bioavailability and efficacy against specific targets .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A study demonstrated the synthesis of novel derivatives that showed improved activity against resistant bacterial strains compared to existing antibiotics. These derivatives underwent rigorous testing for their antimicrobial efficacy against clinical isolates of E. faecium.
- Case Study 2 : Research focused on the anticancer properties of triazolo derivatives revealed their capability to inhibit tumor growth in vitro and in vivo models. The compounds were tested on several cancer cell lines including breast cancer (MDA-MB-231) and showed varying degrees of growth inhibition.
Mechanism of Action
The mechanism of action of [1,2,3]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- [1,2,4]Triazolo[1,5-a]pyrimidine
- [1,2,4]Triazolo[1,5-c]pyrimidine
- [1,2,3]Triazolo[1,5-c]pyrimidine
- [1,2,4]Triazolo[4,3-c]pyrimidine
- [1,2,4]Triazolo[4,3-a]pyrimidine
Uniqueness: [1,2,3]Triazolo[1,5-a]pyrimidine is unique due to its specific ring fusion and the resulting electronic and steric properties. This uniqueness allows it to interact with different biological targets compared to its analogs, making it a valuable scaffold for drug discovery .
Biological Activity
[1,2,3]Triazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to purines and exhibits a range of pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this compound based on recent research findings.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have shown promising results in inhibiting the growth of various cancer cell lines.
Case Studies
- Compound H12 : A derivative of this compound exhibited significant antiproliferative activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM respectively. This compound induced apoptosis and G2/M phase arrest by regulating cell cycle-related proteins and inhibiting the ERK signaling pathway .
- Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines : A series of these derivatives demonstrated IC50 values ranging from 3.83 to 11.94 μM against various cancer cell lines including SKOV3 (ovarian) and U87 (glioblastoma). These compounds were noted for their ability to inhibit EGFR and PI3K pathways .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Compounds in this class have shown efficacy against a range of bacterial strains.
Data Table: Antibacterial Activity
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 μg/mL |
Compound B | S. aureus | 16 μg/mL |
Compound C | P. aeruginosa | 64 μg/mL |
Antiviral Activity
The antiviral potential of this compound derivatives has been investigated with promising results against several viruses.
Research Findings
- Inhibition of Viral Replication : Some derivatives have been reported to inhibit viral replication through interference with viral polymerase activity. For instance, certain triazolo-pyrimidines showed effective inhibition of the PA-PB1 complex formation essential for viral transcription and replication .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Signal Transduction Modulation : The inhibition of signaling pathways such as ERK and PI3K contributes to their anticancer effects.
Properties
IUPAC Name |
triazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-5-4-7-8-9(5)3-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFDSYGXHVPQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620934 | |
Record name | [1,2,3]Triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25338-10-7 | |
Record name | [1,2,3]Triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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